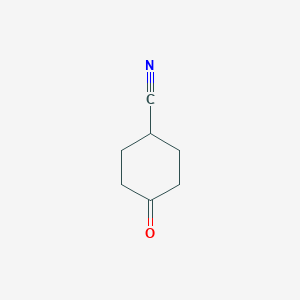

4-Oxocyclohexanecarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQJGMBIABGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481722 | |

| Record name | 4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-10-4 | |

| Record name | 4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 4-oxocyclohexanecarbonitrile, a valuable intermediate in medicinal chemistry. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound, also known as 4-cyanocyclohexanone, is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of nicotinamides that act as PDE4D isoenzyme inhibitors and as a replacement for anthranilic acid in the development of niacin receptor agonists[1]. The presence of both a ketone and a nitrile functional group on a cyclohexane scaffold makes it a versatile intermediate for creating complex molecular architectures.

Core Synthesis Pathway: Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The most prominently documented and efficient synthesis of this compound involves the acidic hydrolysis of its ketal-protected precursor, 1,4-dioxaspiro[4.5]decane-8-carbonitrile[1]. This method is characterized by its high yield and purity.

Synthesis Reaction

The overall reaction involves the deprotection of the ketone functionality of 1,4-dioxaspiro[4.5]decane-8-carbonitrile using hydrochloric acid in the presence of boric acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed procedure for the synthesis of this compound from 1,4-dioxaspiro[4.5]decane-8-carbonitrile[1].

Materials:

-

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

-

Boric acid

-

Hydrochloric acid

-

Water

-

Tetrahydrofuran (THF)

-

Dichloromethane

Equipment:

-

5000 mL three-necked flask

-

Heating mantle

-

Stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and hydrochloric acid.

-

Solvent Addition: Add 1000 mL of tetrahydrofuran and an additional 500 mL of water to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by taking samples and analyzing them using gas chromatography (GC). The reaction is considered complete when the amount of starting material is less than 2%.

-

Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Solvent Removal: Combine the organic layers (dichloromethane) and remove the solvent by distillation under reduced pressure.

-

Purification: Purify the resulting product by distillation at 100°C and 2 mmHg.

Quantitative Data

The following table summarizes the quantitative data associated with this synthesis protocol[1].

| Parameter | Value |

| Starting Material | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile |

| Moles of Starting Material | 1.2 mol |

| Mass of Starting Material | 200.6 g |

| Reagent | Boric Acid |

| Moles of Boric Acid | 1.2 mol |

| Mass of Boric Acid | 72 g |

| Reaction Temperature | 60°C |

| Reaction Time | 2 hours |

| Product Mass | 140.4 g |

| Yield | 95% |

| Purity (GC) | 98% |

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the hydrolysis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile is a robust and high-yielding method. The detailed protocol and workflow provided in this guide offer a clear path for researchers and professionals in drug development to produce this key intermediate with high purity. The versatility of this compound ensures its continued importance in the synthesis of novel therapeutic agents.

References

physicochemical properties of 4-Oxocyclohexanecarbonitrile

An In-Depth Technical Guide to 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound (CAS No. 34916-10-4). This bifunctional molecule, incorporating both a ketone and a nitrile group on a cyclohexane scaffold, serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Core Physicochemical Properties

This compound is a colorless to pale yellow solid or oil, soluble in some organic solvents.[1] Its structure presents opportunities for diverse chemical transformations, making it a versatile building block.[1] Key quantitative properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 34916-10-4 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [2][3][4] |

| Appearance | Clear Colourless Oil / Solid | [1] |

| Boiling Point | 271 °C | [2] |

| Density | 1.05 g/cm³ | [2] |

| Flash Point | 118 °C | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | |

| Storage Temperature | 2-8°C | [2][4] |

| Refractive Index | 1.465 | [2] |

| LogP | -0.41 | [2] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [2] |

| SMILES | N#CC1CCC(=O)CC1 | [2][4] |

| InChIKey | QIWQJGMBIABGRX-UHFFFAOYSA-N | [2] |

Reactivity and Stability

Stability: The compound should be stored in a cool, dry, and well-ventilated area.[3] Conditions to Avoid: Exposure to heat, flames, and sparks should be avoided.[2] Incompatible Materials: Strong oxidizing agents.[2] Hazardous Decomposition: Combustion may produce hazardous products such as carbon monoxide and nitrogen oxides.[2]

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The protons alpha to the carbonyl group (C=O) would appear most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect of the ketone. Protons adjacent to the nitrile group would also experience some deshielding. The spectrum would likely consist of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would be characterized by several distinct signals:

-

A signal for the ketone carbonyl carbon at the far downfield end of the spectrum, typically in the range of 200-220 ppm.

-

A signal for the nitrile carbon (C≡N) , which is expected to appear in the range of 110-125 ppm.

-

A signal for the quaternary carbon attached to the nitrile group.

-

Multiple signals in the aliphatic region (approx. 20-50 ppm) corresponding to the other four CH₂ groups of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature two characteristic absorption bands:

-

A strong, sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

-

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the cyclohexane ring.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 123, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules like HCN or CO, and cleavage of the cyclohexane ring.

Experimental Protocols

Synthesis of this compound from 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This procedure details the deprotection of a ketal-protected precursor to yield the target compound.[5]

Materials:

-

1,4-Dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol)

-

Boric acid (72 g, 1.2 mol)

-

Hydrochloric acid

-

Water (2500 mL)

-

Tetrahydrofuran (THF) (1000 mL)

-

Dichloromethane (DCM)

Procedure:

-

To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile, boric acid, 2000 mL of water, and hydrochloric acid.

-

Add 1000 mL of THF and an additional 500 mL of water to the mixture.

-

Heat the reaction mixture to 60°C and maintain for 2 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2% of the mixture.

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction by adding dichloromethane. Repeat the extraction three times.

-

Combine the organic (dichloromethane) layers.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting product by distillation at 100°C and 2 mmHg.

-

This protocol is reported to yield approximately 140.4 g of this compound with 98% GC purity (95% yield).[5]

Visualizations

Below are diagrams illustrating a key experimental workflow and the logical relationships of the title compound.

Caption: Synthesis workflow for this compound.

Caption: Key structural features, reactivity, and applications.

References

- 1. CAS 34916-10-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. 34916-10-4|4-Oxo-cyclohexanecarbonitrile|BLD Pharm [bldpharm.com]

- 5. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]

In-Depth Technical Guide: 4-Oxocyclohexanecarbonitrile (CAS No. 34916-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarbonitrile, with the CAS registry number 34916-10-4, is a bifunctional organic molecule incorporating a ketone and a nitrile group on a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its utility has been noted in the synthesis of nicotinamides as potential inhibitors of phosphodiesterase 4D (PDE4D) and as a precursor for niacin receptor agonists, highlighting its relevance in modern drug discovery programs. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry.

Physicochemical Properties

A thorough compilation of the physicochemical properties of this compound is essential for its handling, characterization, and application in a laboratory setting. The available data is summarized in the table below. The physical state of the compound is reported variably as a solid or an oil, suggesting that its melting point may be near ambient temperature. However, a specific melting point has not been definitively reported in the reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 34916-10-4 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Boiling Point | 271 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | 118 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |

| Physical Form | Reported as a solid, oil, or colorless to yellow solid or liquid. | [2] |

| Storage | Sealed in a dry environment at 2-8 °C. | [1][2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from 1,4-dioxaspiro[4.5]decane-8-carbonitrile has been reported and is outlined below.[1]

Experimental Protocol: Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Materials:

-

1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.2 mol, 200.6 g)

-

Boric acid (1.2 mol, 72 g)

-

Water (2500 mL)

-

Hydrochloric acid

-

Tetrahydrofuran (THF) (1000 mL)

-

Dichloromethane (for extraction)

-

5000 mL three-necked flask

-

Heating and stirring apparatus

-

Distillation apparatus

Procedure:

-

To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol), boric acid (72 g, 1.2 mol), 2000 mL of water, and hydrochloric acid.

-

Add 1000 mL of tetrahydrofuran and an additional 500 mL of water to the reaction mixture.

-

Heat the mixture to 60°C and maintain for 2 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2%.

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane. Repeat the extraction three times.

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.

-

Purify the crude product by distillation at 100 °C and 2 mmHg to yield this compound.

This procedure reportedly yields 140.4 g of this compound with a purity of 98% (GC) and a 95% yield.[1]

Synthetic Workflow

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary reported uses are in the development of PDE4D inhibitors and niacin receptor agonists.

Precursor for PDE4D Inhibitors

Precursor for Niacin Receptor Agonists

This compound is also reported as a replacement for anthranilic acid in the synthesis of niacin receptor agonists.[1] The niacin receptor, also known as GPR109A, is a G protein-coupled receptor that mediates the effects of niacin (vitamin B3), including its lipid-lowering properties. Agonists of this receptor are of interest for the treatment of dyslipidemia. The synthesis of such agonists from this compound would likely involve transformations of the core structure to mimic the pharmacophore of niacin or other known agonists.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis. While its direct application in the synthesis of specific, named pharmaceutical agents is not extensively detailed in publicly available literature, its role as a precursor for classes of compounds targeting PDE4D and the niacin receptor is acknowledged. The provided physicochemical data and synthesis protocol offer a solid foundation for researchers and drug development professionals interested in utilizing this compound. Further research is warranted to explore the full potential of this compound in the discovery of novel therapeutics. The lack of specific experimental data on the biological activity of compounds directly synthesized from this starting material represents a current knowledge gap and an opportunity for future investigation.

References

In-Depth Technical Guide to the Spectral Analysis of 4-Oxocyclohexanecarbonitrile

Predicted Spectral Data of 4-Oxocyclohexanecarbonitrile

The spectral characteristics of this compound are determined by its key functional groups: a cyclohexanone ring, and a nitrile group. The following tables summarize the anticipated quantitative data for each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The chemical shifts are influenced by the adjacent electron-withdrawing ketone and nitrile groups.

| Assigned Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| H attached to the carbon with the nitrile group | 2.9 - 3.4 | Multiplet | 1H |

| H's on carbons adjacent to the carbonyl group | 2.3 - 2.7 | Multiplet | 4H |

| H's on carbons adjacent to the nitrile-bearing carbon | 2.0 - 2.4 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the cyclohexane ring.

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 208 - 215 |

| Nitrile Carbon (C≡N) | 120 - 125 |

| Carbon bearing the Nitrile Group | 30 - 40 |

| Carbons adjacent to the Carbonyl Group | 35 - 45 |

| Carbons adjacent to the Nitrile-bearing Carbon | 25 - 35 |

Table 3: Predicted IR Absorption Frequencies

The infrared spectrum is characterized by strong absorptions corresponding to the carbonyl and nitrile stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond |

| Nitrile | 2240 - 2260 (sharp, medium) | C≡N stretch |

| Ketone | 1710 - 1725 (strong) | C=O stretch |

| Alkane | 2850 - 2960 | C-H stretch |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Analysis | Predicted m/z |

| Molecular Ion [M]⁺ | 123.0684 |

| Major Fragments | [M-HCN]⁺, [M-CO]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for obtaining high-quality spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For optimal results, ensure the solvent is free from water and other impurities.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Typical Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Solvent: CDCl₃.

-

Internal Standard: Solvent peak referenced to 77.16 ppm.

-

Typical Parameters:

-

Pulse Program: Proton-decoupled.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample onto the crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile organic molecules.

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is efficient.

-

-

EI-MS Parameters:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to the final structural confirmation using the discussed spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis of this compound.

4-Oxocyclohexanecarbonitrile molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of this compound. A thorough understanding of its three-dimensional structure is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and reactivity.

Molecular and Physicochemical Properties

This compound is a bifunctional cyclic molecule containing a ketone and a nitrile group. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol [1] |

| CAS Number | 34916-10-4[2][3] |

| SMILES | N#CC1CCC(=O)CC1[3] |

| Boiling Point | 271 °C |

| Flash Point | 118 °C |

| Density | 1.05 g/cm³ |

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. For this compound, this leads to a dynamic equilibrium between two primary chair conformers, distinguished by the orientation of the cyano (-C≡N) substituent.

The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. During this process, an axial substituent becomes equatorial, and an equatorial substituent becomes axial. This process involves higher-energy intermediates, such as the half-chair and the twist-boat conformations.

Caption: Conformational interconversion of this compound.

The equilibrium between the axial and equatorial conformers is dictated by steric and electronic factors. Generally, the equatorial position is favored for most substituents to avoid destabilizing 1,3-diaxial interactions (steric strain between the axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent). The cyano group is relatively small, leading to less pronounced steric hindrance compared to bulkier groups.

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The chemical shift and, more importantly, the coupling constants of the proton at C-4 (the carbon bearing the cyano group) are diagnostic. An axial C-4 proton will typically show large coupling constants (8-13 Hz) to the adjacent axial protons and small coupling constants (2-5 Hz) to the adjacent equatorial protons. An equatorial C-4 proton will show small coupling constants to both adjacent axial and equatorial protons (2-5 Hz).

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. The chemical shifts can be sensitive to the conformational state.

-

Variable-Temperature NMR: Record ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 180 K). At lower temperatures, the rate of chair-chair interconversion slows, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. The integration of these signals allows for the calculation of the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information on the functional groups and may show subtle differences between conformers.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The positions of the C=O stretching band (typically ~1715 cm⁻¹) and the C≡N stretching band (typically ~2250 cm⁻¹) should be analyzed. The exact frequency can be influenced by the substituent's orientation, which affects the dipole moment and bond polarity.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[4][5][6]

Methodology:

-

Crystallization: Grow single crystals of this compound of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

Computational Chemistry Workflow

In silico methods are invaluable for predicting the structures, relative energies, and spectroscopic properties of the different conformers.

Caption: A typical computational workflow for conformational analysis.

Methodology:

-

Structure Generation: Build initial 3D models of the possible conformers (axial and equatorial chair, twist-boat, boat).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies.

-

NMR Parameter Calculation: Calculate theoretical NMR chemical shifts and coupling constants for each stable conformer. These can then be compared to experimental data to assign the observed spectrum to the correct conformer or to determine the equilibrium population.

-

Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

By combining these experimental and computational approaches, a comprehensive understanding of the structural and conformational properties of this compound can be achieved, providing a solid foundation for its application in scientific research and development.

References

- 1. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]

- 2. 34916-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc [chemsrc.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

4-Oxocyclohexanecarbonitrile: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Oxocyclohexanecarbonitrile, also known as 4-cyanocyclohexanone, is a bifunctional organic molecule featuring a ketone and a nitrile group. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including phosphodiesterase 4 (PDE4) inhibitors and niacin receptor agonists.[1][2] Understanding the reactivity and stability of this compound is paramount for its effective use in synthesis, formulation, and for ensuring the safety and shelf-life of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, stability profile, and key experimental considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| CAS Number | 34916-10-4 | [1][2] |

| Appearance | Clear Colourless Oil or Solid | [1] |

| Boiling Point | 271 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | 118 °C | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | 2-8 °C | [1] |

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the ketone and the nitrile. These sites allow for a range of chemical transformations, making it a versatile synthetic intermediate.

Reactions at the Ketone Group

The carbonyl group of the cyclohexanone ring is susceptible to nucleophilic attack. Key reactions include:

-

Reduction: The ketone can be readily reduced to the corresponding alcohol (4-hydroxycyclohexanecarbonitrile) using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome can often be controlled by the choice of reagent and reaction conditions.

-

Nucleophilic Addition: The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. It can also undergo reactions like Wittig olefination to form alkenes.

-

Reductive Amination: In the presence of ammonia or a primary/secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into an amine.

Reactions at the Nitrile Group

The nitrile group is relatively stable but can undergo several important transformations:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (4-oxocyclohexanecarboxylic acid) under strong acidic or basic conditions, typically with heating. The reaction proceeds through a primary amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)cyclohexanone) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Stability and Degradation

Understanding the stability of this compound is crucial for its storage, handling, and use in pharmaceutical manufacturing. While generally stable under standard room temperature conditions, it is susceptible to degradation under stress.

General Stability

The compound is chemically stable under standard ambient conditions (room temperature).[3] However, its stability can be compromised by exposure to certain environmental factors.

Incompatibilities and Degradation Pathways

-

Heat and Light: Exposure to high temperatures, flames, and sparks should be avoided as it can lead to thermal decomposition.[4] While specific photostability data is not available, compounds with carbonyl groups can be susceptible to photodegradation.[5]

-

Oxidizing Agents: Contact with strong oxidizing agents must be avoided, as this can lead to uncontrolled oxidation and degradation of the molecule.[4]

-

pH Extremes: As a consequence of the nitrile group's reactivity, the compound is expected to be unstable in strong acidic or basic solutions, leading to hydrolysis. The stability of the related compound, 4-oxocyclohexanecarboxylic acid, is known to be influenced by pH.[6]

-

Hazardous Combustion: When heated to decomposition, it may emit hazardous products like carbon monoxide and nitrogen oxides.[4]

Recommended Storage and Handling

To ensure its integrity, this compound should be handled with care and stored under controlled conditions.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.[1][4]

-

Handling: All handling should be performed in a chemical fume hood.[4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory.[4] Avoid contact with skin and eyes and wash thoroughly after handling.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a ketal-protected precursor.[1][2]

-

Materials:

-

1,4-dioxaspiro[4.5]decane-8-carbonitrile (starting material)

-

Boric acid

-

Hydrochloric acid

-

Water

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.2 mol), boric acid (1.2 mol), water (10 vol. eq.), and hydrochloric acid.[1]

-

Add THF (5 vol. eq.) and additional water (2.5 vol. eq.) to the mixture.[1]

-

Heat the reaction mixture to 60°C and maintain for 2 hours.[1]

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2%.[1][2]

-

Perform a liquid-liquid extraction using dichloromethane (repeated three times).[1][2]

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.[1][2]

-

Purify the final product by distillation (e.g., at 100°C and 2 mmHg) to yield this compound.[1][2]

-

Proposed Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8] The following is a general protocol based on ICH guidelines that can be adapted for this compound.

-

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

-

General Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents. For each condition, include a control sample stored under normal conditions. The target degradation is typically 5-20%.[8]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C. Monitor over several hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Monitor closely due to expected higher reactivity.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

-

Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and identify any degradants.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile centered on its ketone and nitrile functionalities. While stable under recommended storage conditions, it is susceptible to degradation by heat, strong oxidizing agents, and pH extremes, primarily through hydrolysis of the nitrile group and reactions at the ketone. A thorough understanding of these stability and reactivity characteristics is essential for professionals in drug development to ensure the quality, efficacy, and safety of the final pharmaceutical products derived from this important building block.

References

- 1. pharmtech.com [pharmtech.com]

- 2. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc [chemsrc.com]

- 5. q1scientific.com [q1scientific.com]

- 6. CAS 874-61-3: 4-Oxocyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarbonitrile, also known as 4-cyanocyclohexanone, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Three main synthetic strategies have been identified for the preparation of this compound:

-

Ketal Hydrolysis: A reliable two-step approach involving the formation of a ketal-protected cyanohydrin followed by deprotection.

-

Oxidation of 4-Hydroxycyclohexanecarbonitrile: A route that relies on the oxidation of a precursor secondary alcohol.

-

Conjugate Hydrocyanation: The direct 1,4-addition of a cyanide nucleophile to a cyclohexenone derivative.

Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency. The following sections will delve into the specifics of each method.

Synthetic Route 1: Ketal Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This is a widely employed and well-documented method for the synthesis of this compound. The strategy involves the protection of the ketone functionality of a cyclohexanone derivative, introduction of the nitrile group, and subsequent deprotection to reveal the target molecule.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the ketal hydrolysis route.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This precursor can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one using p-toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen reaction.[1]

-

Reagents: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (NaH), Tetrahydrofuran (THF, anhydrous), Saturated aqueous NH₄Cl solution, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

-

Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

-

Step 2: Synthesis of this compound

-

Reagents: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, Boric acid, Hydrochloric acid, Tetrahydrofuran (THF), Water, Dichloromethane.

-

Procedure:

-

To a three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 equivalent), boric acid (1.0 equivalent), water, and hydrochloric acid.

-

Add tetrahydrofuran and additional water.

-

Heat the mixture to 60°C and maintain for 2 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the reaction is complete (less than 2% starting material remaining), cool the mixture to room temperature.

-

Extract the reaction mixture with dichloromethane three times.

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.

-

Purify the product by distillation to yield this compound.

-

Quantitative Data

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |

| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile |

| Key Reagents | TosMIC, NaH | HCl, Boric Acid |

| Solvent | THF | THF/Water |

| Temperature | 0 °C to Room Temperature | 60 °C |

| Reaction Time | 12-16 hours | 2 hours |

| Yield | Not explicitly stated | 95% |

| Purity | Not explicitly stated | 98% (GC) |

Synthetic Route 2: Oxidation of 4-Hydroxycyclohexanecarbonitrile

This route involves the preparation of the precursor alcohol, 4-hydroxycyclohexanecarbonitrile, followed by its oxidation to the desired ketone.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the oxidation route.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxycyclohexanecarbonitrile

This precursor alcohol can be prepared by the reduction of this compound.

-

Reagents: this compound, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottomed flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (0.5 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

The resulting solution contains 4-hydroxycyclohexanecarbonitrile and can be worked up and purified, or potentially used directly in the next step after solvent exchange.

-

Step 2: Oxidation of 4-Hydroxycyclohexanecarbonitrile

Several mild oxidation methods are suitable for converting the secondary alcohol to a ketone. Two common methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.[1][2][3][4][5]

Method A: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5]

-

Reagents: 4-Hydroxycyclohexanecarbonitrile, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

-

General Procedure:

-

Dissolve 4-hydroxycyclohexanecarbonitrile (1.0 equivalent) in dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

-

Method B: Swern Oxidation [1][6]

-

Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), 4-Hydroxycyclohexanecarbonitrile, Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

General Procedure:

-

Dissolve oxalyl chloride (1.1-1.5 equivalents) in dichloromethane and cool to -78 °C.

-

Add DMSO (2.0-2.5 equivalents) dropwise.

-

Stir for 10-15 minutes.

-

Add a solution of 4-hydroxycyclohexanecarbonitrile (1.0 equivalent) in dichloromethane dropwise.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine or DIPEA (3-5 equivalents) and stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

-

Quantitative Data

| Parameter | Step 1: Reduction | Step 2: Oxidation (General) |

| Starting Material | This compound | 4-Hydroxycyclohexanecarbonitrile |

| Key Reagents | NaBH₄ | DMP or (COCl)₂, DMSO, Et₃N |

| Solvent | Methanol | Dichloromethane |

| Temperature | 0 °C to Room Temperature | Room Temperature (DMP) or -78 °C (Swern) |

| Reaction Time | 1 hour | 1-4 hours (DMP) or 2-3 hours (Swern) |

| Yield | High (typically >90%) | Generally high (80-95%) |

| Purity | Dependent on workup | High after purification |

Synthetic Route 3: Conjugate Hydrocyanation of Cyclohex-2-en-1-one

This approach offers a more direct route to the target molecule through a 1,4-conjugate addition of a cyanide source to an α,β-unsaturated ketone. Nagata's reagent (diethylaluminum cyanide) is a key reagent for this transformation.

Reaction Mechanism

Caption: Mechanism of conjugate hydrocyanation of cyclohex-2-en-1-one using Nagata's reagent.

Detailed Experimental Protocol

-

Reagents: Cyclohex-2-en-1-one, Diethylaluminum cyanide (Nagata's reagent) solution in toluene, Toluene or Tetrahydrofuran (anhydrous), Dilute hydrochloric acid.

-

General Procedure:

-

Dissolve cyclohex-2-en-1-one (1.0 equivalent) in anhydrous toluene or THF under an inert atmosphere.

-

Cool the solution to 0 °C or a lower temperature as required.

-

Add a solution of diethylaluminum cyanide (1.1-1.5 equivalents) in toluene dropwise.

-

Stir the reaction mixture at the specified temperature for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by pouring it into cold, dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

-

Quantitative Data

| Parameter | Conjugate Hydrocyanation |

| Starting Material | Cyclohex-2-en-1-one |

| Key Reagents | Diethylaluminum cyanide (Nagata's Reagent) |

| Solvent | Toluene or THF |

| Temperature | Typically 0 °C to room temperature |

| Reaction Time | Varies (typically several hours) |

| Yield | Generally moderate to good (e.g., 68% for a similar substrate)[7] |

| Purity | High after purification |

Summary and Comparison of Synthetic Routes

| Feature | Ketal Hydrolysis | Oxidation of Alcohol | Conjugate Hydrocyanation |

| Number of Steps | 2 (from protected ketone) | 2 (from ketone) | 1 (from enone) |

| Overall Yield | High (around 90%) | High (typically >75%) | Moderate to Good |

| Starting Materials | Readily available | Readily available | Readily available |

| Reagent Toxicity | TosMIC can be an irritant | DMP is an explosive hazard; Swern produces malodorous byproducts | Diethylaluminum cyanide is highly toxic and pyrophoric |

| Scalability | Good | Good, with caution for DMP | Requires specialized handling for large scale |

| Key Advantages | High yield, reliable | Mild conditions for oxidation | Direct, atom-economical |

| Key Disadvantages | Two distinct steps | Potential for hazardous reagents/byproducts | Use of highly toxic and pyrophoric reagent |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous reagents.

-

The ketal hydrolysis route is a robust and high-yielding method, making it suitable for reliable, larger-scale preparations.

-

The oxidation of 4-hydroxycyclohexanecarbonitrile offers flexibility in the choice of oxidizing agent, with modern methods like DMP and Swern oxidation providing mild and selective transformations.

-

The conjugate hydrocyanation is the most direct approach, but the use of the highly toxic and pyrophoric Nagata's reagent necessitates specialized handling procedures and may be less suitable for general laboratory use without appropriate expertise and safety measures.

This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their needs in the pursuit of novel therapeutics and other advanced materials.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concise and Stereoselective Total Syntheses of Annotinolides C, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Oxocyclohexanecarbonitrile (CAS No: 34916-10-4), a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | Colorless Oil or Solid | [2][3] |

| Boiling Point | 271 °C | [1][3] |

| Flash Point | 118 °C | [1][3] |

| Density | 1.05 g/cm³ | [1][3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]

-

Eye Wash and Safety Shower: A readily accessible eye wash station and safety shower must be available in the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive list of required personal protective equipment is provided below.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber).[1][4] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |

| Respiratory Protection | For operations with a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge is required.[1] |

3.3. General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][6]

-

Remove contaminated clothing immediately and wash it before reuse.[1]

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

Keep away from heat, sparks, and open flames.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[1]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

4.3. Accidental Release Measures

In case of a spill, the following workflow should be initiated.

Disposal Considerations

Disposal of this compound and its contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[1]

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. All users should consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc [chemsrc.com]

- 2. 4-Oxo-cyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]

- 3. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]

- 4. media.hiscoinc.com [media.hiscoinc.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Notes: Synthesis of Heterocyclic Scaffolds from 4-Oxocyclohexanecarbonitrile

Introduction

4-Oxocyclohexanecarbonitrile is a versatile and valuable bifunctional starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both a reactive ketone and a nitrile group on a cyclohexane scaffold, allows for the construction of diverse and complex molecular architectures, particularly fused and spirocyclic systems. These resulting heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development, as they are core components of many biologically active molecules. This document provides detailed protocols for the synthesis of three important classes of heterocycles from this compound: tetrahydrobenzothiophenes, hexahydroquinolines, and spiro[cyclohexane-pyran-oxindoles].

Key Synthetic Pathways

The ketone moiety of this compound readily undergoes condensation reactions, while the nitrile group can participate in cyclizations or be retained as a key functional handle for further derivatization. The primary transformations detailed herein are:

-

The Gewald Three-Component Reaction: A powerful one-pot method for the synthesis of highly substituted 2-aminothiophenes. When applied to this compound, it yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are valuable intermediates in medicinal chemistry.[1][2][3]

-

Fused Pyridone Synthesis: A cyclocondensation reaction that utilizes both the ketone and an adjacent methylene group to construct a fused pyridone ring. This leads to the formation of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a scaffold present in various pharmacologically active compounds.[4][5]

-

Multicomponent Spiro-heterocycle Formation: A domino reaction that leverages the ketone functionality to create a spirocyclic system. The protocol described involves a three-component reaction with isatin and malononitrile to produce a complex spiro[cyclohexane-pyran-oxindole] derivative, a class of compounds known for a wide range of biological activities.[6][7]

These protocols offer efficient routes to generate molecular diversity from a single, readily available starting material, making this compound a cornerstone for library synthesis in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

This protocol describes the one-pot synthesis of a fused thiophene ring system from this compound using the Gewald three-component reaction.[8]

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (S₈) (1.1 eq)

-

Morpholine (2.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Ice bath

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and 30 mL of ethanol.

-

Stir the mixture to form a suspension.

-

Slowly add morpholine (2.0 eq) to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the crude product with 20 mL of cold ethanol, followed by 20 mL of cold deionized water.

-

Dry the product under vacuum at 50 °C to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

This protocol details the synthesis of a fused 2-pyridone ring system (a hexahydroquinoline derivative) via a condensation reaction.[4][9]

Materials:

-

This compound (1.0 eq)

-

Cyanoacetamide (1.1 eq)

-

Ammonium Acetate (CH₃COONH₄) (2.5 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), cyanoacetamide (1.1 eq), and ammonium acetate (2.5 eq).

-

Add 25 mL of glacial acetic acid to the flask.

-

Heat the mixture to reflux (approximately 118 °C) with constant stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring vigorously. A precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

-

Dry the resulting solid under vacuum to obtain 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 3: Synthesis of a Spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile Derivative

This protocol describes a three-component reaction to generate a spiro-heterocycle. This example uses hydrazine to form a pyrazole intermediate which then cyclizes with a Knoevenagel adduct.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and 20 mL of ethanol.

-

Add a catalytic amount of piperidine (~0.1 eq) to the mixture and stir at room temperature for 30 minutes. This will form the Knoevenagel condensation product.

-

To this mixture, add hydrazine hydrate (1.0 eq) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the solution to room temperature and then place it in an ice bath for 1 hour.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to induce precipitation. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the spiro-heterocyclic product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of heterocyclic compounds from this compound. Yields are representative and may vary based on reaction scale and purification methods.

| Product Class | Key Reactants | Catalyst / Base | Solvent | Conditions | Typical Yield Range |

| Tetrahydrobenzothiophene | This compound, Malononitrile, Sulfur | Morpholine | Ethanol | Reflux, 2-3 h | 70-85%[8] |

| Hexahydroquinoline | This compound, Cyanoacetamide | Ammonium Acetate | Acetic Acid | Reflux, 4-6 h | 65-80% |

| Spiro-pyrazole | This compound, Malononitrile, Hydrazine | Piperidine | Ethanol | Reflux, 6-8 h | 60-75% |

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathways from this compound to the different heterocyclic cores.

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Oxocyclohexanecarbonitrile as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarbonitrile is a versatile bifunctional molecule incorporating both a ketone and a nitrile group. This unique structural arrangement makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly pharmaceutical intermediates. The cyclohexyl scaffold is a common motif in drug design, offering a rigid framework that can be functionalized to achieve specific pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Synthesis of Tranexamic Acid (trans-4-(Aminomethyl)cyclohexanecarboxylic Acid)

Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. The following protocol is adapted from a known synthesis of tranexamic acid from a structurally similar starting material, ethyl 4-oxocyclohexane-1-carboxylate. This synthetic route highlights a plausible pathway for the conversion of this compound to this important active pharmaceutical ingredient (API).

Experimental Workflow

Caption: Synthetic workflow for Tranexamic Acid.

Experimental Protocol

Step 1: Reductive Amination to yield 4-Aminocyclohexanecarbonitrile

This step involves the conversion of the ketone functionality to an amine.

-

Materials:

-

This compound (1.0 eq)

-

Ammonia (excess, as a solution in methanol, e.g., 7N)

-

Raney Nickel (catalytic amount, e.g., 5-10 wt%)

-

Hydrogen gas

-

Methanol (solvent)

-

High-pressure autoclave

-

-

Procedure:

-

In a high-pressure autoclave, dissolve this compound in methanol.

-

Add the methanolic ammonia solution.

-

Carefully add the Raney Nickel catalyst under an inert atmosphere.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-aminocyclohexanecarbonitrile.

-

Step 2: Hydrolysis to yield Tranexamic Acid

This step converts the nitrile group to a carboxylic acid.

-

Materials:

-

Crude 4-aminocyclohexanecarbonitrile (from Step 1)

-

Concentrated Hydrochloric Acid (excess)

-

Water

-

-

Procedure:

-

To the crude 4-aminocyclohexanecarbonitrile, add an excess of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to the isoelectric point of tranexamic acid (around pH 7) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol or acetone).

-

Dry the product under vacuum to yield tranexamic acid. Further purification can be achieved by recrystallization.

-

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis, based on analogous reactions reported in the literature. Actual results may vary.

| Step | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 4-Aminocyclohexanecarbonitrile | NH₃, H₂, Raney Ni | 4-8 | 50-80 | 75-85 | >95 (crude) |

| 2 | Tranexamic Acid | aq. HCl | 6-12 | Reflux | 80-90 | >99 (after recrystallization) |

Potential as a Scaffold for PDE4 Inhibitors and Niacin Receptor Agonists

Signaling Pathway: PDE4 Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to anti-inflammatory effects.

Caption: PDE4 Inhibition Signaling Pathway.

Signaling Pathway: Niacin Receptor Agonism

Niacin (Vitamin B3) and its agonists act on the G-protein coupled receptor GPR109A (also known as the niacin receptor). Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in circulating free fatty acids.

Caption: Niacin Receptor Agonism Pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of important pharmaceutical intermediates. The provided protocol for the synthesis of tranexamic acid demonstrates a practical application of this starting material. Furthermore, its core structure holds significant potential for the development of novel PDE4 inhibitors and niacin receptor agonists. The experimental procedures and signaling pathway diagrams presented herein are intended to provide a solid foundation for researchers and drug development professionals working in these therapeutic areas.

Application Notes and Protocols for the Catalytic Reduction of 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 4-oxocyclohexanecarbonitrile is a pivotal transformation in synthetic organic chemistry, providing access to a variety of valuable building blocks for pharmaceutical and materials science applications. The principal products of this reduction are the diastereomeric cis- and trans-4-hydroxycyclohexanecarbonitrile, as well as the fully reduced 4-aminomethylcyclohexanemethanol. The stereochemical outcome of the ketone reduction and the extent of the nitrile reduction are highly dependent on the choice of catalyst, reagents, and reaction conditions. These downstream products are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This document provides a comprehensive overview of the catalytic systems employed, detailed experimental protocols, and a comparative analysis of their performance.

Reaction Pathways

The catalytic reduction of this compound can proceed via two main pathways, as illustrated below. The initial reduction of the ketone functionality yields a mixture of cis- and trans-4-hydroxycyclohexanecarbonitrile. Subsequent reduction of the nitrile group leads to the formation of 4-aminomethylcyclohexanemethanol. The chemoselectivity and stereoselectivity of these transformations are critical for the efficient synthesis of the desired target molecules.

Figure 1: General reaction pathways for the catalytic reduction of this compound.

Catalytic Systems and Data Presentation

The choice of catalyst is paramount in controlling the outcome of the reduction. Below is a summary of commonly employed catalytic systems and their reported performance.

| Catalyst System | Substrate | Reagent/Conditions | Solvent | Temperature | Pressure | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Raney Nickel | This compound | H₂ | Ethanol | 100°C | 8 bars | 4-Hydroxycyclohexanecarbonitrile | High | Not Specified | [1] |

| Raney Nickel / KBH₄ | Nitriles (general) | KBH₄ | Dry Ethanol | Room Temp. | Atmospheric | Primary Amines | up to 93% | N/A | [2] |

| Rhodium-based | Aromatic Rings (general) | H₂ | Not Specified | Not Specified | Not Specified | cis-Hydrogenated Products | High | cis-selective | N/A |

| Ruthenium-based | Prochiral Hydrazones | H₂ | Not Specified | Mild | Not Specified | Chiral Hydrazines | High | up to 99% ee | [3] |

Note: Specific quantitative data for the catalytic reduction of this compound is limited in publicly available literature. The data presented for Raney Nickel with H₂ is based on a general procedure for similar substrates. The Raney Nickel/KBH₄ system is a general method for nitrile reduction. Rhodium and Ruthenium catalyst information is based on their performance with analogous substrates and suggests their potential for stereoselective reductions.

Experimental Protocols

The following protocols are representative examples for the catalytic reduction of this compound. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Diastereoselective Ketone Reduction to 4-Hydroxycyclohexanecarbonitrile using Raney® Nickel

This protocol is adapted from a general procedure for the hydrogenation of cyclic ketones.[1]

Materials:

-

This compound

-

Raney® Nickel (activated, slurry in water or ethanol)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave (high-pressure reactor)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

In a suitable autoclave, add this compound (1.0 eq).

-

Add anhydrous ethanol to achieve a desired substrate concentration (e.g., 0.1-0.5 M).

-